molecular formula C21H26N2O5S B2819172 N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 380871-26-1

N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2819172
CAS No.: 380871-26-1
M. Wt: 418.51
InChI Key: RTTJBSSOAZTXRI-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. This bicyclic thiophene scaffold is substituted at the 2-position with a 4-methoxyphenoxyacetamido group and at the 3-position with a 2-methoxyethyl carboxamide moiety. The compound’s structure combines hydrophobic (tetrahydrobenzo[b]thiophene) and polar (methoxy, carboxamide) elements, which may influence its solubility, pharmacokinetics, and target interactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-26-12-11-22-20(25)19-16-5-3-4-6-17(16)29-21(19)23-18(24)13-28-15-9-7-14(27-2)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJBSSOAZTXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 380871-26-1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H26N2O5S
  • Molecular Weight : 418.51 g/mol
  • CAS Number : 380871-26-1

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been shown to influence G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.

Key Biological Activities

  • Antagonistic Activity : The compound has demonstrated antagonistic properties towards certain GPCRs, potentially modulating pathways involved in pain perception and inflammation.
  • Inhibition of Platelet Aggregation : Research indicates that this compound may inhibit platelet aggregation, suggesting potential applications in cardiovascular therapies .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of this compound:

StudyMethodologyFindings
Study 1In vitro assays on human cell linesShowed significant inhibition of inflammatory cytokine production.
Study 2Animal model for pain reliefDemonstrated reduced pain response compared to control groups.
Study 3Platelet aggregation testsIndicated a dose-dependent inhibition of platelet aggregation.

Pharmacological Applications

Given its diverse pharmacological effects, this compound holds promise for various therapeutic applications:

  • Cardiovascular Diseases : Due to its ability to inhibit platelet aggregation.
  • Chronic Pain Management : Its antagonistic effects on pain pathways suggest potential use in analgesic formulations.
  • Anti-inflammatory Treatments : Could be developed into treatments for conditions like arthritis or other inflammatory diseases.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name (Reference) Substituents at 2- and 3-Positions Molecular Weight Key Biological Activity Synthesis Yield Notes
Target Compound 2-(4-Methoxyphenoxy)acetamido; 3-(2-methoxyethyl) 446.5 (calc.) Hypothesized antiplatelet/antioxidant Not reported Polar groups enhance solubility
2-(2-Chloroacetamido)-N-(4-methoxyphenyl)-... () 2-Chloroacetamido; 3-(4-methoxyphenyl) 378.87 Not reported Not reported Chloro group may increase reactivity/toxicity
IIIb () 2-(4-Benzylpiperazin-1-yl)acetamido; 3-carboxamide ~500 (calc.) Acetylcholinesterase inhibition 80% Piperazine enhances CNS penetration
Compound 92b () 2-Cyanoacetamido; 3-carboxamide ~300 (calc.) Antioxidant (55.5% NO scavenging) Not reported Cyano group improves radical scavenging
Ethyl 2-(4-fluorophenoxy)acetamido () 2-(4-Fluorophenoxy)acetamido; 3-ethyl ester 377.43 Not reported Not reported Fluorine enhances metabolic stability
N-(2-Ethoxyphenyl)-... () 2-(4-Methoxyphenylacetyl)amino; 3-(2-ethoxyphenyl) ~450 (calc.) Not reported Not reported Ethoxy group alters lipophilicity

Contradictions and Limitations

  • Yield Discrepancies: Lower yields in complex syntheses (e.g., ) contrast with high yields for simpler derivatives (), highlighting challenges in introducing methoxy/phenoxy groups .

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